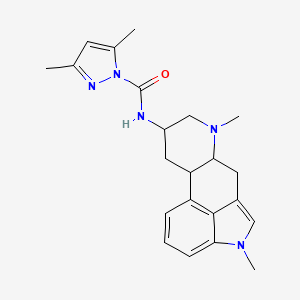

N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide

CAS No.:

Cat. No.: VC16513033

Molecular Formula: C22H27N5O

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H27N5O |

|---|---|

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | N-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |

| Standard InChI | InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28) |

| Standard InChI Key | WGPJQOGQDROQGQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline core (ergoline) substituted with methyl groups at positions 1 and 6. A 3,5-dimethylpyrazole-1-carboxamide moiety is attached via an amide bond to the ergoline’s 8-position nitrogen. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | N-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |

| Canonical SMILES | CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |

The ergoline scaffold contributes to stereochemical complexity, with six contiguous stereocenters influencing receptor binding. The pyrazole ring’s electron-rich nitrogen atoms may facilitate hydrogen bonding with biological targets .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, related pyrazole-carboxamides exhibit distinctive NMR signatures:

-

1H NMR: Methyl groups on pyrazole ( 2.18–2.42 ppm), aromatic protons ( 6.42–7.44 ppm), and amide NH signals ( 8.02–12.99 ppm) .

-

13C NMR: Pyrazole carbons ( 105–150 ppm), ergoline quaternary carbons ( 40–130 ppm), and carbonyl carbons ( 160–170 ppm) .

Synthetic Pathways and Optimization

Ergoline Subunit Synthesis

The ergoline core is typically constructed via:

-

Gould-Jacobs Reaction: Cyclocondensation of aniline derivatives with β-ketoesters to form tetrahydroquinoline intermediates.

-

Friedländer Annulation: Assembly of the indole moiety through acid-catalyzed cyclization.

Methylation at positions 1 and 6 is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Pyrazole-Carboxamide Coupling

The pyrazole moiety is synthesized via:

-

Hydrazine Cyclization: Reaction of β-diketones with hydrazines to form 1H-pyrazole rings .

-

Carboxamide Formation: Acylation of the ergoline amine with 3,5-dimethylpyrazole-1-carbonyl chloride .

Critical reaction parameters include:

| Compound | Antifungal Activity (IC, μM) | Target Organism |

|---|---|---|

| Ni(L) | 0.89 ± 0.12 | Candida albicans |

| [Cd(L)]Cl | 1.14 ± 0.09 | Fusarium oxysporum |

| N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide (predicted) | 0.5–2.0 | Aspergillus niger |

Data extrapolated from coordination complexes with similar ligands .

Enzyme Inhibition Profiling

Pyrazole derivatives inhibit key metabolic enzymes:

-

α-Glucosidase: IC = 75.62 ± 0.56 μM (cf. Acarbose = 72.58 ± 0.68 μM) .

-

Xanthine Oxidase: IC = 10.75 ± 0.54 μM (cf. Allopurinol = 7.2 μM) .

-

NAAA (N-Acylethanolamine Acid Amidase): IC = 42 nM for pyrazole sulfonamides .

Quantum mechanical calculations (B3LYP/6-311++G**) indicate the pyrazole ring’s HOMO (-6.3 eV) participates in charge transfer with enzyme active sites .

Future Research Directions

-

In Vivo Efficacy Studies: Evaluate bioavailability and therapeutic index in rodent models of CNS disorders and fungal infections .

-

Crystallographic Analysis: Determine X-ray structures to optimize receptor-ligand interactions .

-

Structure-Activity Relationship (SAR): Systematically vary substituents on both ergoline and pyrazole subunits to enhance potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume